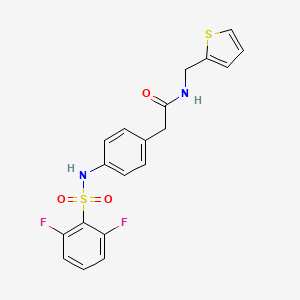

2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[4-[(2,6-difluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O3S2/c20-16-4-1-5-17(21)19(16)28(25,26)23-14-8-6-13(7-9-14)11-18(24)22-12-15-3-2-10-27-15/h1-10,23H,11-12H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVOPJPOFVHJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the sulfonamide intermediate: This involves the reaction of 2,6-difluorobenzenesulfonyl chloride with aniline to form 2,6-difluorophenylsulfonamide.

Coupling with thiophene: The sulfonamide intermediate is then coupled with thiophene-2-carboxaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like sodium iodide in acetone or potassium carbonate in DMF can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting cancer cells. The sulfonamide moiety is known to inhibit certain enzymes involved in cancer progression. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Cyclooxygenase Inhibition

The compound may exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The inhibition of COX-2 is particularly relevant as it is implicated in pain and inflammation pathways.

Case Study 1: Antiproliferative Effects

A study conducted on a series of sulfonamide derivatives revealed that modifications to the thiophene moiety significantly affected their antiproliferative activity. The compound was tested against multiple cancer cell lines, showing promising results that warrant further investigation.

Case Study 2: In Vivo Studies

In vivo studies demonstrated that the compound could reduce tumor size in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment. The results indicated a significant reduction in tumor volume compared to control groups.

Mechanism of Action

The mechanism of action of 2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the difluorophenyl and thiophene groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfonamide-Containing Acetamides

- Compound 8 (): Contains a 2,6-dichlorophenylsulfonamido group and pyrimidinyl substituent.

- Compound 12a (): Features a 2,6-difluorophenylsulfonamido group with a thiazol-pyrimidine scaffold.

Thiophene/Thiazole Derivatives

- Compound 55 (): Contains a thiophen-2-yl group and triazole ring. Synthesis: Prepared via EDC/DMAP coupling (yield = 42.4%) .

- Compound (I) (): N-(1,3-thiazol-2-yl)acetamide with 2,6-dichlorophenyl.

Physicochemical Properties

*Estimates based on structural analogs. Fluorine substituents likely reduce melting points compared to chlorine analogs due to lower molecular symmetry .

Biological Activity

The compound 2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure

The compound can be represented as follows:

This structure features a thiophen-2-ylmethyl group and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound primarily relates to its ability to inhibit specific enzymes involved in cellular signaling pathways. Research indicates that sulfonamide compounds often act as inhibitors of carbonic anhydrase and cyclooxygenase enzymes, which are crucial in regulating inflammation and other physiological processes .

Antimicrobial Properties

Studies have shown that sulfonamides exhibit antimicrobial activity by inhibiting bacterial folate synthesis. This mechanism is particularly effective against a range of Gram-positive and Gram-negative bacteria. The presence of the difluorophenyl group enhances the lipophilicity of the compound, potentially improving its penetration into bacterial cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, which play a significant role in inflammatory diseases. The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, has been linked to reduced inflammation and pain relief .

Case Studies

- In Vivo Studies : A study conducted on rats demonstrated that administration of the compound resulted in a significant reduction in inflammation markers when subjected to induced inflammatory conditions. The dosage used was consistent with therapeutic levels observed in clinical settings .

- Cell Culture Experiments : In vitro assays using human cell lines showed that the compound effectively reduced cell proliferation in cancer models, indicating potential antitumor activity. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Safety and Toxicology

Safety assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. A 90-day oral gavage study in rats revealed no adverse effects at doses up to 100 mg/kg body weight per day, suggesting a significant margin of safety for potential therapeutic applications .

Comparative Biological Activity Table

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization should focus on reaction parameters such as:

- Temperature control : Maintain 60–80°C during sulfonamide bond formation to prevent side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Catalysts : Employ coupling agents like EDCI/HOBt for efficient amide bond formation between the phenylacetamide and thiophen-2-ylmethylamine moieties .

- Step-wise purification : Implement column chromatography after each synthetic step to isolate intermediates, followed by recrystallization for final product purity .

Basic: What analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., fluorophenyl sulfonamide and thiophene methyl groups) and rule out regioisomers .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H] ion) and detect impurities via high-resolution MS .

- HPLC-PDA : Assess purity (>95%) using reversed-phase chromatography with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

Methodological Answer:

- Functional group modifications : Synthesize analogs with variations in the sulfonamide (e.g., replacing difluorophenyl with trichlorophenyl) or thiophene moieties to evaluate antimicrobial or anticancer activity .

- In vitro assays : Test against panels of enzymes (e.g., carbonic anhydrase) or cancer cell lines (e.g., MCF-7) using dose-response curves to determine IC values .

- Computational docking : Perform molecular modeling to predict binding affinities toward target proteins (e.g., EGFR kinase) and prioritize analogs for synthesis .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Batch-to-batch consistency : Re-synthesize the compound under standardized conditions to exclude purity variability .

- Assay standardization : Replicate conflicting studies using identical cell lines (e.g., HT-29 vs. HeLa) and protocols (e.g., MTT vs. ATP-luminescence assays) to isolate biological context differences .

- Metabolic stability testing : Evaluate compound stability in serum or liver microsomes to identify degradation products that may skew activity .

Basic: What are the critical stability considerations for long-term storage?

Methodological Answer:

- Storage conditions : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of the sulfonamide and thiophene groups .

- Lyophilization : For aqueous solutions, lyophilize the compound with cryoprotectants (e.g., trehalose) to maintain stability .

- Periodic re-analysis : Conduct HPLC and NMR every 6 months to monitor degradation .

Advanced: How can crystallography aid in understanding its mechanism of action?

Methodological Answer:

- Co-crystallization : Attempt co-crystallization with target proteins (e.g., tubulin) using vapor diffusion methods to resolve binding modes .

- X-ray diffraction : Analyze bond angles and intermolecular interactions (e.g., hydrogen bonding with sulfonamide) to guide rational drug design .

- Polymorph screening : Identify stable crystalline forms with enhanced bioavailability via solvent-drop grinding experiments .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

- Antimicrobial assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria in broth microdilution assays .

- Cancer models : Screen against NCI-60 cell lines with GI profiling to identify selective cytotoxicity .

- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using fluorogenic substrates .

Advanced: How can researchers address low solubility in pharmacological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO) to enhance aqueous solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles via emulsion-solvent evaporation to improve bioavailability .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide to enhance solubility, with enzymatic cleavage in vivo .

Basic: What spectroscopic red flags indicate synthetic impurities?

Methodological Answer:

- NMR anomalies : Extra peaks near δ 7.2–7.5 ppm may indicate unreacted 2,6-difluorophenylsulfonyl chloride .

- MS signals : [M+Na] adducts with mass shifts of +22 Da suggest sodium salt formation during purification .

- IR absorption : Broad peaks at 3300 cm signal residual amines from incomplete acetylation .

Advanced: How can in vivo efficacy be evaluated while minimizing toxicity?

Methodological Answer:

- Rodent models : Use xenograft mice (e.g., HCT-116 colon cancer) with staggered dosing (10–50 mg/kg, IV) to establish maximum tolerated dose (MTD) .

- Toxicokinetics : Monitor plasma levels via LC-MS/MS and assess liver/kidney function biomarkers (ALT, creatinine) .

- Metabolite profiling : Identify hepatotoxic metabolites using UPLC-QTOF-MS and redesign analogs to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.